molecular formula C17H13N5O3S B10877062 N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10877062
M. Wt: 367.4 g/mol
InChI Key: WTQIPCMRBVHDTJ-UHFFFAOYSA-N
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Description

N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a nitrophenyl group, a triazine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: Starting from appropriate precursors, the triazine ring can be synthesized through cyclization reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of aromatic compounds.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

    Materials Science: In the development of novel materials with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring nitrophenyl, triazine, and sulfanylacetamide groups.

    Unique Features: Its unique combination of functional groups might confer specific properties that are not present in similar compounds.

List of Similar Compounds

  • N~1~-(2-NITROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
  • N~1~-(2-AMINOPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
  • N~1~-(2-NITROPHENYL)-2-[(6-METHYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE

Properties

Molecular Formula

C17H13N5O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13N5O3S/c23-16(19-13-8-4-5-9-15(13)22(24)25)11-26-17-18-10-14(20-21-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,23)

InChI Key

WTQIPCMRBVHDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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